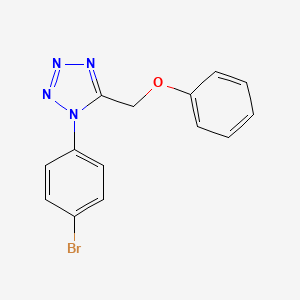![molecular formula C15H13BrFNO B5695514 4-bromo-N-[2-(4-fluorophenyl)ethyl]benzamide](/img/structure/B5695514.png)
4-bromo-N-[2-(4-fluorophenyl)ethyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-bromo-N-[2-(4-fluorophenyl)ethyl]benzamide is a chemical compound that has been widely studied for its potential use in scientific research. It is a member of the benzamide family of compounds and has a molecular weight of 344.24 g/mol.
作用机制
The mechanism of action of 4-bromo-N-[2-(4-fluorophenyl)ethyl]benzamide is not fully understood. However, it is believed to act as an antagonist at the dopamine D3 receptor. This means that it binds to the receptor and prevents dopamine from binding, which can lead to a decrease in dopamine signaling.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, it has been shown to have an effect on dopamine signaling in the brain. This could have implications for a number of physiological processes, including motor control, reward, and addiction.
实验室实验的优点和局限性
One of the main advantages of using 4-bromo-N-[2-(4-fluorophenyl)ethyl]benzamide in lab experiments is its high affinity for the dopamine D3 receptor. This makes it a useful tool for studying the distribution and function of this receptor in the brain. However, one limitation is that it is a relatively new compound and its effects are not fully understood. Further research is needed to determine its potential as a research tool.
未来方向
There are a number of future directions for research on 4-bromo-N-[2-(4-fluorophenyl)ethyl]benzamide. One area of interest is its potential use in the treatment of addiction. Because it is believed to act as an antagonist at the dopamine D3 receptor, it could be used to reduce the rewarding effects of drugs of abuse. Another area of interest is its potential use in the treatment of Parkinson's disease. Because it has an effect on dopamine signaling in the brain, it could be used to alleviate some of the symptoms of this disease. Overall, further research is needed to determine the full potential of this compound in scientific research.
Conclusion:
In conclusion, this compound is a chemical compound that has been widely studied for its potential use in scientific research. It has a high affinity for the dopamine D3 receptor and can be used as a radioligand to study its distribution and function in the brain. Its mechanism of action is not fully understood, but it is believed to act as an antagonist at the dopamine D3 receptor. Its potential advantages and limitations for lab experiments are still being studied, and there are a number of future directions for research on this compound. Overall, this compound has the potential to be a useful tool in scientific research.
合成方法
The synthesis of 4-bromo-N-[2-(4-fluorophenyl)ethyl]benzamide involves the reaction of 4-bromo-N-(2-hydroxyethyl)benzamide with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent such as dimethylformamide or dimethyl sulfoxide and is heated under reflux for several hours. The resulting product is then purified using column chromatography to yield a white solid.
科学研究应用
4-bromo-N-[2-(4-fluorophenyl)ethyl]benzamide has been used in a variety of scientific research applications. One of its main uses is in the study of the dopamine D3 receptor. This receptor is involved in a number of physiological processes, including motor control, reward, and addiction. This compound has been shown to have high affinity for the dopamine D3 receptor and can be used as a radioligand to study its distribution and function in the brain.
属性
IUPAC Name |
4-bromo-N-[2-(4-fluorophenyl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrFNO/c16-13-5-3-12(4-6-13)15(19)18-10-9-11-1-7-14(17)8-2-11/h1-8H,9-10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITIIEUYRQBAIAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)C2=CC=C(C=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5695458.png)
![N'~1~,N'~4~-bis[1-(2-naphthyl)ethylidene]succinohydrazide](/img/structure/B5695478.png)

![N-[5-(aminocarbonyl)-2-methoxyphenyl]-2-thiophenecarboxamide](/img/structure/B5695499.png)
![5-chloro-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B5695509.png)
![6-ethoxy-3-[(4-ethyl-1-piperazinyl)methyl]-2-methyl-4-quinolinol](/img/structure/B5695511.png)
![3-[(cyclopentylamino)sulfonyl]-N-phenylbenzamide](/img/structure/B5695516.png)

![3,6,11,11-tetramethyl-11,12-dihydro-2H,9H-pyrano[4'',3'':4',5']thieno[2',3':4,5]pyrimido[1,6-b][1,2,4]triazin-2-one](/img/structure/B5695532.png)
![3-{5-[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5695539.png)
![N-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]-beta-alanine](/img/structure/B5695544.png)
![N-(3-acetylphenyl)-2-[(1-allyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5695547.png)
